1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 100800-07-5
VCID: VC20744859
InChI: InChI=1S/C13H20N2O/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6,11,13H,7-10,14H2,1H3
SMILES: CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride

CAS No.: 100800-07-5

Cat. No.: VC20744859

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride - 100800-07-5

Specification

CAS No. 100800-07-5
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 1-morpholin-4-yl-1-phenylpropan-2-amine
Standard InChI InChI=1S/C13H20N2O/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6,11,13H,7-10,14H2,1H3
Standard InChI Key KPUFYSBGJJQBJI-UHFFFAOYSA-N
SMILES CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl
Canonical SMILES CC(C(C1=CC=CC=C1)N2CCOCC2)N

Introduction

Chemical Identity and Structure

Basic Information

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride is a chemical entity with the CAS number 100800-07-5. It belongs to the class of phenylethylamine derivatives incorporating both morpholine and amine functional groups . The compound exists as the hydrochloride salt form of the free base 1-methyl-2-morpholin-4-yl-2-phenylethylamine.

Structural Features

The compound consists of several key structural components:

  • A phenyl ring

  • An ethylamine chain

  • A methyl substituent on the ethylamine

  • A morpholine ring attached to the ethylamine chain

  • A hydrochloride salt formation

This specific arrangement gives the molecule its unique chemical and pharmacological properties. The morpholine group (a heterocyclic amine with an oxygen atom) contributes to its solubility profile and potential for hydrogen bonding, while the phenyl ring provides lipophilicity.

Physical Properties

While the search results don't provide complete physicochemical data specifically for 1-methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride, we can infer some properties based on its structure and related compounds. The hydrochloride salt formation typically enhances water solubility compared to the free base form, making it more suitable for various research applications and formulations.

Pharmacological Properties and Mechanisms

Structural Relationship to Bioactive Compounds

The compound shares structural similarities with several bioactive molecules. Its phenylethylamine scaffold is present in many neuroactive compounds including neurotransmitters (dopamine, norepinephrine) and psychoactive substances. The addition of the morpholine group and methyl substituent modifies the pharmacological profile compared to simpler phenylethylamines.

Research Applications

Neurological Research

Based on its interaction with neurotransmitter systems, the compound likely has applications in neurological research. Related morpholine-containing phenylethylamines are used in studying:

  • Neurotransmitter systems involved in mood regulation

  • Cognitive functions and related disorders

  • Receptor-ligand interactions in neural signaling pathways

Comparative Analysis with Related Compounds

Relationship to 2-Morpholin-4-yl-2-phenylethylamine

2-Morpholin-4-yl-2-phenylethylamine (CAS: 31466-44-1) is a closely related compound that differs only by the absence of the methyl group present in 1-methyl-2-morpholin-4-yl-2-phenylethylamine. This structural difference would likely affect:

  • Lipophilicity (the methylated version being slightly more lipophilic)

  • Steric properties at the amine position

  • Potential for hydrogen bonding

  • Metabolism pathways

The non-methylated analog has a molecular formula of C12H18N2O and a molecular weight of 206.28.

Biochemical Applications of Related Compounds

Related morpholine-containing phenylethylamines are utilized in biochemical research for investigating:

  • Enzyme activities in various biochemical pathways

  • Receptor interactions that provide insights into cellular processes

  • Structure-activity relationships in drug development

Comparison of Physical and Chemical Properties

Property1-Methyl-2-morpholin-4-yl-2-phenylethylamine HCl2-Morpholin-4-yl-2-phenylethylamine2-Methyl-2-(morpholin-4-yl)-1-phenylpropan-1-one
CAS Number100800-07-531466-44-171867-90-8
Molecular FormulaC13H20N2O·HCl (inferred)C12H18N2OC14H19NO2
Molecular Weight~242.78 (inferred, free base)206.28233.31
Physical FormNot specified in sourcesNot specified in sourcesNot specified in sources
Commercial Availability1g for $334.00Available from chemical suppliersAvailable as research chemical

Synthetic Methods and Production

Production Considerations

Production of this specialized research chemical would likely employ controlled reaction conditions to ensure purity and yield. Given its research applications and relatively high market price, it would typically be produced in small to moderate quantities rather than industrial scale.

Future Research Directions

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into structure-activity relationships, potentially leading to more potent or selective derivatives for specific applications in neuroscience or pharmaceutical development.

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